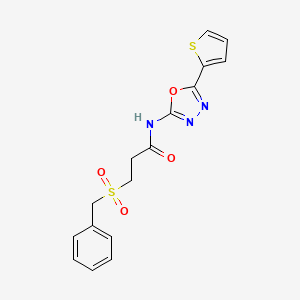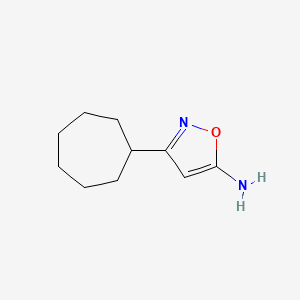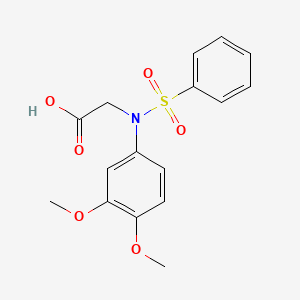
3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have potential applications in a variety of fields, including medicine, agriculture, and materials science.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with the 1,3,4-oxadiazole moiety, similar to the one described, have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, novel azetidinones derivatives have demonstrated significant antibacterial and antifungal activities, showcasing the potential of such compounds in addressing various microbial infections (Prajapati & Thakur, 2014).
Antitubercular Agents
Further investigations into sulfonyl derivatives with structural similarities to the target compound have highlighted their effectiveness as antitubercular agents. A study focusing on novel 4-isopropyl thiazole-based sulfonyl derivatives revealed their significant antibacterial, antifungal, and especially antitubercular activities, positioning them as excellent candidates for tuberculosis treatment (Kumar, Prasad, & Chandrashekar, 2013).
Antiviral Potential
The exploration of 1,3,4-oxadiazoles derived from α-amino acids has also extended into antiviral research. Although specific derivatives showed limited selective inhibition against HIV replication, the structural modifications of these compounds might open pathways for new antiviral agents, suggesting a potential area of application for compounds with similar structures (Syed et al., 2011).
Enzyme Inhibition for Disease Treatment
Research into 1,3,4-oxadiazole bearing compounds has revealed their potential in enzyme inhibition, which is critical for treating diseases like Alzheimer's. New N-substituted derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology, showcasing the therapeutic potential of these compounds in neurodegenerative disease treatment (Rehman et al., 2018).
Agricultural Applications
The antibacterial activity and mechanism of action of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight have been studied. These compounds have shown good antibacterial activities, indicating their potential use in protecting crops from bacterial diseases (Shi et al., 2015).
Mechanism of Action
Mode of action
1,3,4-oxadiazole derivatives have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical pathways
1,3,4-oxadiazole derivatives have been shown to affect a variety of biochemical pathways, depending on their specific targets .
Result of action
1,3,4-oxadiazole derivatives have been shown to have a variety of effects, depending on their specific targets .
properties
IUPAC Name |
3-benzylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-14(8-10-25(21,22)11-12-5-2-1-3-6-12)17-16-19-18-15(23-16)13-7-4-9-24-13/h1-7,9H,8,10-11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQQHEVNWQAUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2570685.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2570687.png)


![8-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2570692.png)
![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2570693.png)
![3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2570694.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)
![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)
![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)

![2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2570707.png)
![N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570708.png)